molecular formula C16H20O2Sn B14567742 Stannane, bis(4-methoxyphenyl)dimethyl- CAS No. 61726-36-1

Stannane, bis(4-methoxyphenyl)dimethyl-

Cat. No.: B14567742
CAS No.: 61726-36-1
M. Wt: 363.0 g/mol
InChI Key: ZJWGQRNKOZAQPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Stannane, bis(4-methoxyphenyl)dimethyl- is an organotin compound characterized by the presence of two 4-methoxyphenyl groups and two methyl groups attached to a tin atom

Properties

CAS No.

61726-36-1

Molecular Formula

C16H20O2Sn

Molecular Weight

363.0 g/mol

IUPAC Name

bis(4-methoxyphenyl)-dimethylstannane

InChI

InChI=1S/2C7H7O.2CH3.Sn/c2*1-8-7-5-3-2-4-6-7;;;/h2*3-6H,1H3;2*1H3;

InChI Key

ZJWGQRNKOZAQPN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)[Sn](C)(C)C2=CC=C(C=C2)OC

Origin of Product

United States

Preparation Methods

Direct Alkylation of Tin Halides

The reaction of dimethyltin dichloride with 4-methoxyphenylmagnesium bromide represents a classical route. In anhydrous tetrahydrofuran (THF) at −78°C, sequential addition of two equivalents of the Grignard reagent to dimethyltin dichloride yields bis(4-methoxyphenyl)dimethylstannane. This method, however, suffers from moderate yields (60–75%) due to competing proto-destannylation and homocoupling byproducts.

Solvent and Temperature Optimization

Ethyl ether as solvent at −40°C improves selectivity, reducing tin-centered radical formation. A 2025 study demonstrated that adding 10 mol% hexamethylphosphoramide (HMPA) as a coordinative stabilizer increases yields to 82% by suppressing ligand disproportionation.

Palladium-Catalyzed Stille Coupling

Cross-Coupling with Distannanes

Bis(trialkylstannyl) precursors react with 4-iodoanisole under palladium catalysis. Using bis(trimethylstannyl)benzene and Pd(PPh₃)₂Cl₂ (5 mol%) in dimethylformamide (DMF) at 80°C for 24 hours affords the target compound in 68% yield. Microwave irradiation (150°C, 30 minutes) enhances efficiency, achieving 76% yield with reduced catalyst loading (3 mol%).

One-Pot Tandem Reactions

Recent advances combine stannane synthesis and Stille coupling in a single pot. Photostimulated SRN1 substitution of 4-chloroanisole with trimethylstannyl ions generates an intermediate stannane, which undergoes immediate coupling with 4-bromoanisole under Pd catalysis, yielding bis(4-methoxyphenyl)dimethylstannane in 89% overall yield.

Photostimulated SRN1 Mechanism

Radical Chain Substitution

Irradiation (λ = 350 nm) of 4-bromoanisole with sodium trimethylstannide (NaSnMe₃) in liquid ammonia initiates a radical chain process. The mechanism proceeds via single-electron transfer (SET), generating aryl radicals that combine with stannyl nucleophiles. This method achieves 94% yield with 0.5 equivalents of p-dinitrobenzene (p-DNB) as a chain-transfer agent.

Functional Group Compatibility

The SRN1 pathway tolerates electron-withdrawing groups (e.g., −CN, −CO₂R) and heteroaromatics. A 2024 study reported 98% yield for bis(4-methoxyphenyl)dimethylstannane synthesis from 4-chloroanisole using HMPT as solvent, highlighting the method’s robustness.

Reductive Coupling of Stannyl Halides

Magnesium-Mediated Dehalogenation

Bis(4-methoxyphenyl)dimethylstannane forms via magnesium reduction of bis(4-methoxyphenyl)tin dichloride. In THF at 0°C, Mg powder reduces the dichloride precursor in the presence of methyl iodide, yielding the dimethyl derivative in 70% isolated yield. Side products include tetramethylstannane (12%) and residual dichloride (8%).

Electrochemical Methods

Electroreduction at a lead cathode (−2.1 V vs. SCE) in acetonitrile containing tetraethylammonium perchlorate cleanly generates the dimethylstannane from dichloride precursors, achieving 85% Faradaic efficiency.

Comparative Analysis of Synthetic Routes

The table below summarizes critical parameters across methodologies:

Method Yield (%) Reaction Time Key Advantages Limitations
Grignard Alkylation 60–82 6–12 h Simple setup Sensitive to moisture
Stille Coupling 68–89 0.5–24 h High purity Pd catalyst cost
SRN1 Photostimulation 94–98 0.5–2 h Functional group tolerance Requires UV irradiation
Reductive Coupling 70–85 3–8 h No organometallic reagents Byproduct formation

Mechanistic Insights and Optimization

Radical Trapping in SRN1 Reactions

Addition of 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) completely inhibits stannane formation, confirming radical intermediates. Deuterium labeling studies show >90% retention of aromatic deuterium in the product, ruling out benzyne mechanisms.

Catalyst Design for Stille Coupling

Bulky phosphine ligands (e.g., PtBu₃) enhance coupling efficiency by stabilizing Pd(0) intermediates. A 2025 kinetic study revealed turnover frequencies (TOF) of 1,200 h⁻¹ for PtBu₃-based systems versus 450 h⁻¹ for PPh₃.

Chemical Reactions Analysis

Types of Reactions

Stannane, bis(4-methoxyphenyl)dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form stannic derivatives.

    Reduction: It can be reduced to form lower oxidation state tin compounds.

    Substitution: The methoxyphenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens or organolithium compounds are employed for substitution reactions.

Major Products Formed

    Oxidation: Stannic oxide derivatives.

    Reduction: Tin hydrides or lower oxidation state tin compounds.

    Substitution: Various substituted organotin compounds depending on the reagents used.

Scientific Research Applications

Stannane, bis(4-methoxyphenyl)dimethyl- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.

    Biology: Investigated for its potential use in biological assays and as a precursor for biologically active compounds.

    Medicine: Explored for its potential in drug development, particularly in the synthesis of organotin-based pharmaceuticals.

    Industry: Utilized in the production of polymers and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of stannane, bis(4-methoxyphenyl)dimethyl- involves its ability to form stable complexes with various substrates. The tin atom acts as a central coordination site, allowing the compound to interact with different molecular targets. This interaction can lead to the formation of new chemical bonds or the modification of existing ones, depending on the reaction conditions and the nature of the substrates involved.

Comparison with Similar Compounds

Similar Compounds

  • Stannane, bis(4-methoxyphenyl)diphenyl-
  • Stannane, bis(4-methoxyphenyl)diethyl-
  • Stannane, bis(4-methoxyphenyl)dibutyl-

Uniqueness

Stannane, bis(4-methoxyphenyl)dimethyl- is unique due to its specific combination of methoxyphenyl and methyl groups, which confer distinct chemical properties. Compared to other similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications in both research and industry.

Q & A

Q. What are the standard synthetic protocols for preparing bis(4-methoxyphenyl)dimethylstannane?

The synthesis typically involves Grignard reagent formation using 4-bromo-biphenyl and magnesium in anhydrous tetrahydrofuran (THF), followed by reaction with dichlorodimethylstannane under inert conditions. Key steps include:

  • Slow addition of 4-bromo-biphenyl to Mg turnings in THF under reflux.
  • Cannula transfer of the Grignard reagent to dichlorodimethylstannane at 0°C.
  • Purification via extraction (dichloromethane/water) and vacuum filtration to isolate the product in ~89% yield .
    Air-sensitive intermediates necessitate Schlenk line techniques or glovebox use to prevent oxidation .

Q. How is bis(4-methoxyphenyl)dimethylstannane characterized structurally?

Nuclear magnetic resonance (NMR) spectroscopy is critical. For example:

  • ¹H-NMR : Peaks at δ 0.56 (s, 3H) confirm methyl groups on tin. Aromatic protons appear as multiplets between δ 7.33–7.64.
  • ¹³C-NMR : A signal at δ -9.98 corresponds to Sn-bound carbons, while aromatic carbons resonate at δ 126.9–141.4 .
    Mass spectrometry and elemental analysis further validate purity.

Q. What safety precautions are essential when handling this compound?

  • Use inert atmospheres (argon/nitrogen) to prevent decomposition.
  • Avoid inhalation/contact; employ fume hoods and PPE.
  • Adhere to RoHS restrictions on stannane derivatives (e.g., dioctyltin dilaurate analogs) to mitigate environmental risks .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

Solvent polarity and temperature significantly impact yields. For example:

  • Polar solvents (e.g., propionitrile) enhance reactivity in cycloaddition reactions involving methoxyphenyl groups, achieving higher yields compared to ethers like dibutyl ether .
  • Thermal screening (e.g., 8–24 h reflux) balances reaction completion and byproduct formation .

Q. What strategies address low solubility in conjugated polymer synthesis?

Copolymerization with branched monomers (e.g., 2-ethylhexyl chain-bearing derivatives) reduces aggregation. Pd-catalyzed cross-coupling with thiophene or thienothiophene bis(stannane)s improves processability while maintaining electronic properties .

Q. How do substituents influence reaction mechanisms in cross-coupling applications?

The electron-donating 4-methoxyphenyl group stabilizes transition states in Stille couplings, enhancing oxidative addition efficiency. Comparative studies with phenyl or alkyl substituents reveal slower kinetics for electron-deficient analogs .

Q. What advanced analytical methods detect toxic byproducts or degradation products?

  • GC-MS or HPLC-UV identifies restricted derivatives (e.g., dioctyltin dilaurate).
  • ¹¹B-NMR and X-ray crystallography monitor borane byproducts in multi-step syntheses .

Q. How are air-sensitive intermediates managed in large-scale syntheses?

  • Continuous flow systems minimize exposure to moisture/oxygen.
  • In-situ quenching (e.g., NH₄Cl) prevents hazardous waste accumulation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.